2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiazole Ring: The thiazole ring is formed through the cyclization of a thioamide with an α-haloketone.
Final Coupling: The final step involves coupling the imidazole and thiazole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- 4-(3,4-Dichlorophenyl)-2-(5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole
- Methyl (2S)-2-{2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-4-methylpentanoate
Uniqueness
Compared to similar compounds, 2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures
Properties
CAS No. |
914287-23-3 |
---|---|
Molecular Formula |
C17H17FN4OS |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H17FN4OS/c1-9(2)19-16(23)13-8-24-17(22-13)15-14(20-10(3)21-15)11-4-6-12(18)7-5-11/h4-9H,1-3H3,(H,19,23)(H,20,21) |
InChI Key |
DUDVIGZXAHDYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)C2=NC(=CS2)C(=O)NC(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.